molecular formula C14H24N2O2S B3012727 Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421504-70-2

Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B3012727
CAS RN: 1421504-70-2
M. Wt: 284.42
InChI Key: QWLHTJSSCAPYGJ-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(morpholinomethyl)-1,4-thiazepan-4-yl)methanone is a compound that appears to be a part of a broader class of cyclopropyl methanones. These compounds have been studied for various applications, including their potential as peptide isosteres and anti-mycobacterial agents. The cyclopropyl group is known for its conformational restriction, which can be beneficial in drug design to improve specificity and stability.

Synthesis Analysis

The synthesis of related cyclopropyl compounds involves several steps, including the stereoselective, asymmetric synthesis of trisubstituted cyclopropanes. This process can be achieved by cyclization of allylic diazoacetates using rhodium(II) catalysts, followed by nucleophilic opening of the resulting lactone ring to give morpholine amides. Further transformations, including selective epimerization and oxidation, lead to a variety of diastereoisomeric compounds . In a similar vein, the synthesis of phenyl cyclopropyl methanones has been reported to proceed via a one-pot reaction of aryl alcohols with 4'-fluoro-4-chloro-butyrophenone, using sodium hydride and tetrabutylammonium bromide in a mixture of tetrahydrofuran and dimethylformamide .

Molecular Structure Analysis

The molecular structure of cyclopropyl compounds is characterized by the presence of a three-membered ring, which imposes a significant degree of angle strain. This strain can affect the reactivity and stability of the compounds. The trisubstituted cyclopropanes mentioned in the literature are designed to mimic peptide linkages and enforce specific orientations for amino acid side chains, which is critical for their potential biological activity .

Chemical Reactions Analysis

Cyclopropyl methanones can undergo various chemical reactions, including reduction to alcohols or methylenes. These transformations can modulate the biological activity of the compounds. For instance, the reduction of phenyl cyclopropyl methanones has been explored, and the resulting compounds have been evaluated for their anti-tubercular activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropyl methanones are influenced by their conformationally restricted structure. The cyclopropane ring imparts rigidity, which can lead to increased binding specificity when interacting with biological targets. The presence of functional groups such as morpholine and thiazepane can further affect solubility, lipophilicity, and overall pharmacokinetic profile. The compounds discussed in the literature have shown promising activity against M. tuberculosis, with some displaying activity against multidrug-resistant strains .

Scientific Research Applications

Structure Elucidation and Synthesis Techniques

  • The structure elucidation of new isomers and derivatives related to Cyclopropyl compounds has been a focus in forensic science and synthetic chemistry. For instance, a study identified a new isomer of a related compound, highlighting the importance of structure elucidation techniques in identifying novel compounds with potential research and therapeutic applications (Westphal, Girreser, & Knecht, 2014).

Catalytic Reactions and Chemical Synthesis

  • Research has explored the catalytic reactions involving compounds with morpholino groups, demonstrating their utility in creating complex heterocycles. For example, the diastereo- and enantioselective addition of N-heterocyclic carbene-generated homoenolates to nitrones forms unusual morpholinone heterocycles, showcasing the versatility of these compounds in organic synthesis (Phillips, Reynolds, & Scheidt, 2008).

Material Science and Coatings

  • In material science, copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties have been studied for their photoinitiation efficiency in ultraviolet-curable pigmented coatings. Such research indicates the application of these compounds in developing new materials with specific light-induced properties (Angiolini et al., 1997).

Antitumor and Antimicrobial Activities

  • The synthesis and biological evaluation of compounds with morpholino and cyclopropyl groups have been directed towards their antitumor and antimicrobial potential. For instance, a study on the synthesis and antitumor activity of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone revealed its significant inhibition on the proliferation of various cancer cell lines, suggesting the therapeutic potential of such compounds (Tang & Fu, 2018).

  • Another research effort described the synthesis of aryloxyphenyl cyclopropyl methanones as a new class of anti-mycobacterial agents, highlighting the role of these compounds in addressing microbial resistance (Dwivedi et al., 2005).

Chemical Synthesis and Photochemistry

  • The photochemical generation and stability of 2-morpholinocyclopropanols have been investigated, providing insights into the synthesis and reaction mechanisms of morpholino-containing cyclopropanols under various conditions. This research contributes to our understanding of the photochemical behavior of these compounds (Weigel et al., 1993).

Mechanism of Action

The mechanism of action of this compound would depend on its specific structure and the context in which it is used. For example, cyclopropyl groups are good donors in hyperconjugation, resulting in a considerable stabilization of carbocations .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and how it is handled. For example, cyclopropyl(piperazin-1-yl)methanone is classified as a highly flammable liquid and vapor .

properties

IUPAC Name

cyclopropyl-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S/c17-14(12-2-3-12)16-4-1-9-19-11-13(16)10-15-5-7-18-8-6-15/h12-13H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWLHTJSSCAPYGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CSC1)CN2CCOCC2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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